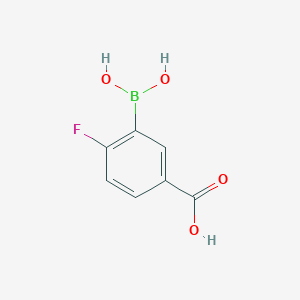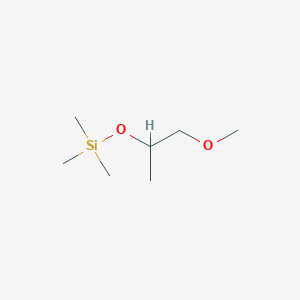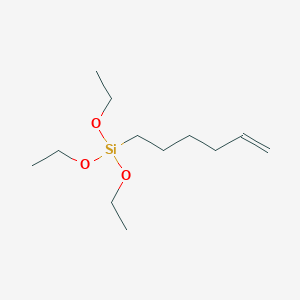
6-Chlorochroman-3-one
Vue d'ensemble
Description
6-Chlorochroman-3-one: is an organic compound with the molecular formula C9H7ClO2 . It belongs to the class of chromanones, which are derivatives of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a chlorine atom at the 6th position and a ketone group at the 3rd position makes this compound unique. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Applications De Recherche Scientifique
6-Chlorochroman-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
Target of Action
It is known that chromanone compounds, which include 6-chlorochroman-3-one, have been studied for their hypocholesterolemic and hypotriglyceridemic activities . These activities suggest that this compound may interact with enzymes or receptors involved in lipid metabolism.
Mode of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that this compound may interact with its targets to influence lipid metabolism, leading to reduced levels of cholesterol and triglycerides.
Biochemical Pathways
Given its hypocholesterolemic and hypotriglyceridemic activities, it can be inferred that this compound may affect pathways related to lipid metabolism . The downstream effects of these interactions could include reduced levels of cholesterol and triglycerides in the body.
Result of Action
It has been found to be effective as a hypocholesterolemic and hypotriglyceridemic agent . This suggests that the action of this compound at the molecular and cellular level results in reduced levels of cholesterol and triglycerides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-3-one can be achieved through several methods. One common method involves the cyclization of 2-(2-chlorophenoxy)acetic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(2-chlorophenoxy)acetic acid.
Reagents: Concentrated sulfuric acid.
Conditions: Heating the mixture to reflux temperature.
Product: this compound.
Another method involves the use of 2-chlorophenol and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation followed by cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Materials: 2-chlorophenol and ethyl acetoacetate.
Catalysts: Sodium ethoxide or other suitable bases.
Reaction Conditions: Controlled temperature and pressure to maximize yield.
Purification: Crystallization or distillation to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorochroman-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Major Products:
Oxidation: 6-Chlorochroman-3-carboxylic acid.
Reduction: 6-Chlorochroman-3-ol.
Substitution: 6-Methoxychroman-3-one or 6-Ethoxychroman-3-one.
Comparaison Avec Des Composés Similaires
6-Chlorochroman-4-one: Similar structure but with the ketone group at the 4th position.
6-Methoxychroman-3-one: Similar structure but with a methoxy group instead of a chlorine atom.
6-Bromochroman-3-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 6-Chlorochroman-3-one is unique due to the specific positioning of the chlorine atom and the ketone group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)








